4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by the addition of 2,3-dihydro-1H-indene. The resulting intermediate is then oxidized to form the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperazine ring can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(2,3-Dihydro-1H-inden-5-yl)piperazine: Similar structure but with a different substitution pattern on the indene ring.
1-(2,3-Dihydro-1H-inden-2-yl)-4-(2-naphthalenylsulfonyl)piperazine: Contains a naphthalenylsulfonyl group, which can impart different chemical and biological properties.
Uniqueness
4-(2,3-Dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both the piperazine ring and the aldehyde functional group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-11-15-5-7-16(8-6-15)14-9-12-3-1-2-4-13(12)10-14/h1-4,11,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWRBOFZXIMNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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